Luffariellolide

描述

This compound has been reported in Fascaplysinopsis, Acanthodendrilla, and other organisms with data available.

structure given in first source; a partially reversible phospholipase A2 inhibitor; a major metabolite of the sponge Luffariella; do not confuse with luffolide, a minor metabolite of the same species

属性

IUPAC Name |

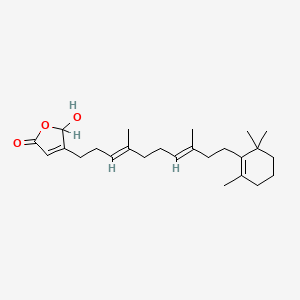

3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPYTMXSXYUPG-QZPYEDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111149-87-2 | |

| Record name | Luffariellolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Luffariellolide: A Technical Guide to its Discovery, Natural Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luffariellolide, a marine-derived sesterterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. First isolated from the Palauan sponge Luffariella sp., this natural product has been shown to be a partially reversible inhibitor of human synovial fluid phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[1] Furthermore, this compound has demonstrated intriguing activity as a retinoic acid receptor alpha (RARα) agonist, suggesting a multi-faceted mechanism of action. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to facilitate further research and development.

Discovery and Natural Origin

This compound was first reported as a novel sesterterpene isolated from the marine sponge Luffariella sp., collected in Palau.[1][2] Subsequent investigations have also identified this compound and its derivatives in other marine sponges, including those of the genus Acanthodendrilla found in Indonesia.[3][4] The discovery of this compound was part of a broader effort to identify novel anti-inflammatory compounds from marine organisms.

Isolation from Natural Sources

The isolation of this compound from its natural sponge sources typically involves a multi-step process of solvent extraction and chromatography. A general workflow for the isolation process is outlined below.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied. The following tables summarize the key quantitative data reported for this compound.

| Activity | Assay | Target/Model | Value | Reference |

| Anti-inflammatory | sPLA2 Inhibition | Human Synovial Fluid PLA2 (HSF-PLA2) | IC50 = 5 µM | [5] |

| In vivo Anti-inflammatory | Phorbol Ester (PMA)-induced Mouse Ear Edema | ED50 = 50 µ g/ear | ||

| Cytotoxicity | Cell Viability | Mouse Lymphoma L5178Y cells | IC50 = 8.5 µM | [6] |

| Receptor Agonism | RARα Agonist Assay | Human Retinoic Acid Receptor Alpha | EC50 = 1 µM | [5] |

Signaling Pathways

This compound's biological effects are mediated through at least two distinct signaling pathways: inhibition of the sPLA2-mediated inflammatory cascade and activation of the RARα signaling pathway.

Inhibition of the sPLA2 Pathway

Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory process. It catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators.

Activation of the RARα Pathway

This compound acts as an agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor. Upon binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. The activation of RARα is known to have immunomodulatory effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Human Synovial Fluid Phospholipase A2 (sPLA2) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2.

-

Principle: The assay utilizes a synthetic substrate, 1,2-bis(heptanoylthio)glycero-3-phosphocholine. Upon hydrolysis by sPLA2, free thiols are generated, which react with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 414 nm.

-

Materials:

-

Human synovial fluid PLA2 (HSF-PLA2)

-

1,2-bis(heptanoylthio)glycero-3-phosphocholine (substrate)

-

DTNB

-

Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known sPLA2 inhibitor).

-

Add the HSF-PLA2 enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate and DTNB solution to all wells.

-

Immediately measure the absorbance at 414 nm at regular intervals for a set duration (e.g., every minute for 15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression analysis.

-

Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

-

Principle: Topical application of PMA to a mouse ear induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

-

Materials:

-

Male or female mice (e.g., Swiss Webster)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Acetone (or another suitable vehicle)

-

Micrometer or balance

-

-

Procedure:

-

Dissolve PMA in acetone to a working concentration (e.g., 100 µg/mL).

-

Dissolve this compound in acetone at various concentrations.

-

Divide the mice into groups (e.g., vehicle control, positive control, this compound treatment groups).

-

Apply a fixed volume (e.g., 20 µL) of the PMA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

Simultaneously or shortly after PMA application, topically apply the same volume of the vehicle, a known anti-inflammatory drug (positive control), or the this compound solution to the right ear of the respective groups. The left ear serves as an untreated control.

-

After a specific time period (e.g., 4-6 hours), sacrifice the mice.

-

Measure the ear swelling. This can be done by:

-

Weight: Punching a standard-sized biopsy from both the right and left ears and weighing them. The difference in weight between the two punches indicates the degree of edema.

-

Thickness: Measuring the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the edema.

-

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Determine the ED50 value, the dose that causes a 50% reduction in edema, by plotting the percentage of inhibition against the dose of this compound.

-

Cytotoxicity Assay in L5178Y Mouse Lymphoma Cells

This assay determines the concentration of a compound that is toxic to a specific cell line.

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

L5178Y mouse lymphoma cells

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Culture L5178Y cells in appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

During this time, viable cells will convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Retinoic Acid Receptor Alpha (RARα) Agonist Reporter Assay

This cell-based assay is used to identify and characterize compounds that act as agonists for RARα.

-

Principle: A reporter cell line is engineered to express the human RARα and a reporter gene (e.g., luciferase) under the control of a promoter containing Retinoic Acid Response Elements (RAREs). When an RARα agonist binds to the receptor, it activates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light from the luciferase reaction).

-

Materials:

-

A stable cell line engineered to express human RARα and a RARE-driven luciferase reporter gene.

-

Cell culture medium.

-

This compound.

-

A known RARα agonist (e.g., all-trans retinoic acid) as a positive control.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Culture the reporter cells in the appropriate medium.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the positive control agonist in the cell culture medium.

-

Treat the cells with the different concentrations of the compounds. Include a vehicle control.

-

Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal from each well using a luminometer.

-

Normalize the luminescence data (e.g., to cell viability if necessary).

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Determine the EC50 value, the concentration that produces 50% of the maximal response, using non-linear regression analysis.

-

Conclusion

This compound stands out as a promising marine natural product with significant therapeutic potential, primarily due to its dual action as an sPLA2 inhibitor and a RARα agonist. Its partially reversible inhibition of sPLA2 offers a potentially safer pharmacological profile compared to irreversible inhibitors. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this intriguing molecule. Future research should focus on elucidating the full spectrum of its molecular targets and its efficacy in more complex preclinical models of inflammatory and other diseases.

References

- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]

- 2. Luffolide, a novel anti-inflammatory terpene from the sponge Luffariella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]

- 6. researchgate.net [researchgate.net]

Luffariellolide from Marine Sponge Luffariella sp.: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luffariellolide, a sesterterpenoid natural product isolated from marine sponges of the genus Luffariella, has garnered significant interest within the scientific community due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols. Quantitative data on its bioactivity are summarized, and detailed methodologies for key experiments are provided to facilitate further research and drug development efforts.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesterterpenoids from the genus Luffariella have emerged as promising candidates for therapeutic development. This compound, first isolated from a Palauan sponge Luffariella sp., is a notable example, demonstrating significant anti-inflammatory and anticancer potential.[1][2] Its primary mechanism of anti-inflammatory action involves the inhibition of phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators.[2] Furthermore, this compound and its analogues have exhibited cytotoxicity against various cancer cell lines. This guide aims to provide a comprehensive technical resource for researchers investigating this compound and related compounds.

Source and Isolation

This compound is a natural product primarily isolated from marine sponges of the genus Luffariella, including Luffariella sp. and Luffariella variabilis.[1][3] Several related sesterterpenoids, collectively known as luffariolides, have also been identified from different collections of Okinawan marine sponge Luffariella sp.[1]

General Isolation Protocol

A general workflow for the isolation and purification of this compound from Luffariella sp. is outlined below. Specific details may vary depending on the sponge specimen and collection location.

Caption: General workflow for the isolation of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound is attributed to its inhibition of phospholipase A2 (PLA2). Unlike the related compound manoalide, which is an irreversible inhibitor, this compound acts as a partially reversible inhibitor of PLA2.[2] This property may offer a more favorable therapeutic profile.

Table 1: Phospholipase A2 (PLA2) Inhibitory Activity of this compound

| Enzyme Source | Substrate | IC50 (µM) | Reference |

| Human Synovial Fluid (HSF) | - | 5 | [4] |

| Bee Venom | - | - | [2] |

Cytotoxic Activity

This compound and its analogues have demonstrated significant cytotoxicity against various cancer cell lines, particularly murine lymphoma cells.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Murine Lymphoma L5187Y | ~9 | |

| Luffariolide A | Murine Lymphoma L1210 | 2.9 | [1] |

| Luffariolide B | Murine Lymphoma L1210 | 3.23 | [1] |

| Luffariolide E | Murine Lymphoma L1210 | 3.0 | [1] |

| Luffariolide F | Murine Lymphoma L1210 | 3.8 | [1] |

| Luffariolides | Murine Lymphoma L1210 | 2.9 - 19.3 | [1] |

Signaling Pathways

Phospholipase A2 (PLA2) and the Arachidonic Acid Cascade

This compound's anti-inflammatory effects are primarily mediated through the inhibition of PLA2. PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the entire downstream cascade.

References

A Technical Guide to the Secondary Metabolites of the Luffariella Genus

For Researchers, Scientists, and Drug Development Professionals

The marine sponge genus Luffariella is a well-established source of structurally diverse and biologically potent secondary metabolites.[1] For decades, researchers have been isolating novel compounds from these sponges, revealing significant potential for pharmaceutical development.[2] The predominant class of compounds found in Luffariella are sesterterpenoids, particularly manoalide and its numerous derivatives, which exhibit a range of activities including anti-inflammatory, cytotoxic, antibacterial, and antifungal properties.[1][3][4] This technical guide provides a comprehensive overview of these key secondary metabolites, their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation.

Major Classes of Secondary Metabolites

Sponges of the family Thorectidae, to which Luffariella belongs, are known producers of sesterterpenoids.[1] In Luffariella variabilis and other species of the genus, these compounds, particularly those related to the manoalide structural scaffold, are the most abundant and well-studied secondary metabolites.[1][5]

Manoalide and its Derivatives: First reported in 1980 from Luffariella variabilis, manoalide is a sesterterpenoid renowned for its potent anti-inflammatory, analgesic, and antibiotic properties.[3][6] Its unique structure, which includes a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring, is crucial for its biological activity.[6] The genus produces a wide array of natural analogs and derivatives, including:

-

Seco-manoalide: An isomer of manoalide.[3]

-

Luffariellins A and B: Potent anti-inflammatory agents where manoalide and seco-manoalide are partially or totally replaced in some specimens.[7]

-

Dehydromanoalide Derivatives: Various compounds featuring modifications such as additional double bonds or methylation.[7][8]

-

Acetylated Derivatives: Compounds like manoalide monoacetate are often the most abundant metabolites found in specimens from specific regions like the Great Barrier Reef.[5][9]

Other Terpenoids: While manoalide-type compounds dominate, other terpenoids have also been isolated. This includes linear terpenes and furanosesterpenoids, some of which demonstrate significant cytotoxicity.[1][10] The chemical profile of a single specimen can vary based on environmental factors such as collection depth, leading to the isolation of novel sesterterpenoids without the presence of manoalide.[1]

Quantitative Data on Bioactivities

The secondary metabolites from Luffariella have been extensively evaluated for various biological activities. The following tables summarize the key quantitative data from the literature.

Table 1: Yields of Major Metabolites from Luffariella variabilis

| Compound | Yield (mg/g of dry sponge) | Geographic Origin | Reference |

|---|---|---|---|

| Manoalide Monoacetate | 35 - 70 | Great Barrier Reef | [5][9] |

| Manoalide | 15 - 20 | Great Barrier Reef | [5][9] |

| Luffariellin A | 0 - 3 | Great Barrier Reef | [9] |

| Seco-manoalide | 0 - 3 | Great Barrier Reef |[9] |

Table 2: Cytotoxic Activity of Luffariella Metabolites

| Compound(s) | Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Luffariellin A and B | - | Potent Anti-inflammatory | [7] |

| Unnamed Furanosesterterpenoid (Compound 2) | NBT-T2 | 1.0 µM | [1] |

| Acyclic Manoalide Derivatives (Compounds 1–7, 10, 13) | Various Human Cancer Cell Lines | 2 - 10 µM | [10] |

| Manoalide and its derivatives | HCT-116 | Significant Cytotoxicity |[3][11] |

Table 3: Anti-inflammatory and Enzyme Inhibition Activity

| Compound | Target/Model | Activity (IC₅₀ / ED₅₀) | Reference |

|---|---|---|---|

| Manoalide | Phospholipase A₂ (PLA₂) | Irreversible Inhibitor | [2][6][12] |

| Manoalide | Zymosan-stimulated Macrophages (PGE₂ release) | 0.18 µM | [13] |

| Manoalide | A23187-stimulated Macrophages (PGE₂ release) | 0.23 µM | [13] |

| Manoalide | Zymosan-induced mouse (6-keto-PGF₁α release) | 0.2 mg/kg | [13] |

| Manoalide | Zymosan-induced mouse (Leukotriene C₄ release) | 0.24 mg/kg |[13] |

Table 4: Antimicrobial Activity

| Compound | Organism(s) | Activity | Reference |

|---|---|---|---|

| Manoalide, Seco-manoalide, and derivatives | Staphylococcus aureus | Active at 5-10 µg | [8] |

| Manoalide | Streptomyces pyogenes, Staphylococcus aureus | Significant Activity | [3] |

| Secomanoalide | Candida glabrata, Candida krusei, Candida albicans | Antifungal Activity |[3][11] |

Mechanism of Action: Inhibition of Phospholipase A₂

The most well-documented mechanism of action for manoalide is the irreversible inhibition of the phospholipase A₂ (PLA₂) enzyme.[12] PLA₂ is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[13][14] Manoalide acts by covalently binding to lysine residues on the PLA₂ enzyme.[6][12] This reaction is facilitated by the compound's two masked aldehyde groups, particularly the one within the γ-hydroxybutenolide ring, which forms a stable Schiff base with the amine groups of lysine.[6][12] By inactivating PLA₂, manoalide effectively halts the production of key inflammatory mediators.[13]

Caption: Mechanism of PLA₂ inhibition by manoalide.

Experimental Protocols

The isolation and characterization of secondary metabolites from Luffariella follow a standardized workflow in natural products chemistry. Bioassays are then used to determine the functional activity of the purified compounds.

This protocol outlines the typical steps for isolating pure compounds from sponge tissue.

-

Collection and Preparation: Sponge samples are collected and immediately frozen or preserved in ethanol to halt degradation. In the lab, the sample is thawed, minced, and lyophilized (freeze-dried) to remove water.

-

Extraction: The dried sponge material is exhaustively extracted with an organic solvent, typically methanol (MeOH) or a dichloromethane (DCM)/MeOH mixture.[3] The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned against a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate (EtOAc), butanol). This separates compounds based on their polarity, with bioactive sesterterpenoids often concentrating in the EtOAc fraction.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography, most commonly using silica gel as the stationary phase.[3] A solvent gradient is used to elute sub-fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing activity or promising chemical profiles are further purified using reversed-phase HPLC (e.g., C18 column) to yield pure compounds.[3]

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1][10]

Caption: General experimental workflow for metabolite discovery.

The MTS assay is a colorimetric method used to determine cell viability and is commonly employed to screen for cytotoxic activity.[11]

-

Cell Culture: Human cancer cells (e.g., HCT-116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The isolated compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the cell culture medium. The medium in the wells is replaced with medium containing various concentrations of the test compounds. Control wells contain medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Following incubation, a solution containing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent and an electron coupling agent (phenazine ethosulfate) is added to each well.

-

Final Incubation and Measurement: The plates are incubated for 1-4 hours. Viable cells reduce the MTS tetrazolium salt to a colored formazan product. The quantity of formazan is measured by recording the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

This assay measures the ability of a compound to inhibit the enzymatic activity of PLA₂.

-

Enzyme and Substrate Preparation: A solution of purified PLA₂ (e.g., from bee venom) is prepared in a suitable assay buffer. The substrate, typically a fluorescently labeled phospholipid, is prepared in the same buffer.

-

Assay Reaction: The reaction is initiated by adding the PLA₂ enzyme to wells of a microplate containing the substrate and various concentrations of the test compound (e.g., manoalide).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing the enzymatic reaction to proceed.

-

Fluorescence Measurement: The hydrolysis of the fluorescently labeled phospholipid by PLA₂ results in an increase in fluorescence intensity. This is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

The Luffariella genus of marine sponges represents a valuable and prolific source of sesterterpenoid secondary metabolites. The flagship compound, manoalide, and its numerous naturally occurring analogs have demonstrated a wide spectrum of potent biological activities, most notably anti-inflammatory effects through the irreversible inhibition of PLA₂. The consistent discovery of novel derivatives with significant cytotoxic and antimicrobial properties underscores the continuing importance of this genus in the search for new therapeutic leads. The methodologies outlined in this guide provide a framework for the continued exploration of Luffariella and the development of its unique chemical arsenal for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioactive Compounds from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]

- 5. ESI FTICR-MS Analysis of Larvae from the Marine Sponge Luffariella variabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manoalide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Natural products and their supply from the tropical sponge Luffariella variabilis [researchonline.jcu.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Manoalide derivatives from a sponge, Luffariella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of eicosanoid biosynthesis in vitro and in vivo by the marine natural product manoalide: a potent inactivator of venom phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

Luffariellolide: A Spectroscopic and Mechanistic Overview for Drug Discovery

An in-depth guide to the spectroscopic properties and biological activity of the marine natural product luffariellolide, a promising molecule for researchers in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a sesterterpenoid isolated from marine sponges. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols employed for acquiring this data and visualizes the current understanding of this compound's mechanism of action as a phospholipase A2 inhibitor.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 7.09 | s | |

| 5a | 4.85 | d | 1.5 |

| 5b | 4.98 | d | 1.5 |

| 7 | 5.12 | t | 7.0 |

| 11 | 5.09 | t | 6.5 |

| 15 | 1.95 | m | |

| 16 | 1.95 | m | |

| 18 | 1.58 | s | |

| 19 | 1.58 | s | |

| 20 | 1.58 | s | |

| 21 | 1.25 | s | |

| 22 | 1.88 | s | |

| 23 | 1.68 | s | |

| 24 | 1.60 | s |

| 25 | 4.69 | s | |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | δ (ppm) |

|---|---|

| 1 | 138.8 |

| 2 | 125.0 |

| 3 | 170.0 |

| 4 | 95.8 |

| 5 | 70.0 |

| 6 | 124.2 |

| 7 | 135.2 |

| 8 | 39.8 |

| 9 | 26.7 |

| 10 | 124.4 |

| 11 | 134.8 |

| 12 | 39.7 |

| 13 | 28.3 |

| 14 | 35.8 |

| 15 | 36.3 |

| 16 | 28.3 |

| 17 | 34.9 |

| 18 | 21.5 |

| 19 | 21.5 |

| 20 | 16.0 |

| 21 | 28.8 |

| 22 | 19.7 |

| 23 | 16.0 |

| 24 | 17.7 |

| 25 | 58.4 |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

|---|

| ESI-MS | 409.2668 [M+Na]⁺ | C₂₅H₃₈O₄Na |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following protocols are representative of the methods used to obtain the NMR and MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive ion mode is often used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Flow: Adjusted to ensure stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.

-

Mass Range: Scanned over a range that includes the expected molecular weight of the compound.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Mechanism of Action: Phospholipase A₂ Inhibition

This compound is a known inhibitor of phospholipase A₂ (PLA₂), an enzyme that plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. The inhibition of PLA₂ by this compound is a key aspect of its anti-inflammatory properties.

References

Bioactivity Screening of Luffariellolide: A Technical Whitepaper

Abstract: Luffariellolide, a sesterterpene natural product isolated from marine sponges of the genus Luffariella, has emerged as a significant molecule with potent anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1][2] Further studies have revealed its bioactivity extends to cytotoxic effects against various cancer cell lines and agonistic activity at the retinoic acid receptor alpha (RARα). This document provides a comprehensive overview of the bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to serve as a technical guide for researchers and drug development professionals.

Quantitative Bioactivity Profile of this compound

The diverse biological activities of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: Enzyme Inhibition and In Vivo Anti-inflammatory Activity

| Target/Model | Assay Type | Bioactivity Metric | Value | Reference(s) |

| Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | Enzyme Inhibition | IC₅₀ | 5 µM | [2][3][4][5] |

| Phorbol Ester (PMA)-Induced Ear Edema | In Vivo (Murine Model) | ED₅₀ | 50 µ g/ear | [3][4][5] |

Table 2: In Vitro Cytotoxic and Receptor Agonist Activity

| Target/Model | Assay Type | Bioactivity Metric | Value | Reference(s) |

| Murine Lymphoma L1210 Cells | Cytotoxicity | IC₅₀ | 8.5 µM | [6] |

| Murine Lymphoma L5178Y Cells | Cytotoxicity | IC₅₀ | 8.5 µM | [6] |

| Retinoic Acid Receptor Alpha (RARα) | Receptor Agonism | EC₅₀ | 1 µM | [2] |

Table 3: Spectrum of Antimicrobial Activity

This compound has demonstrated qualitative activity against a range of microorganisms.[7][8] While specific MIC values are not detailed in the cited literature, its activity spectrum is noteworthy.

| Microbial Type | Organism |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-negative Bacteria | Escherichia coli |

| Yeast | Candida albicans |

| Fungus | Cladosporium herbarum |

Key Signaling Pathways & Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways. The primary mechanisms identified are the inhibition of the PLA2 inflammatory cascade and agonism of the RARα nuclear receptor.

Inhibition of Phospholipase A2 (PLA2) Inflammatory Pathway

This compound is a potent, partially reversible inhibitor of phospholipase A2 (PLA2).[1][2] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane. Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, this compound effectively cuts off the supply of arachidonic acid, thereby preventing the downstream production of these inflammatory mediators.

Agonism of Retinoic Acid Receptor Alpha (RARα)

In addition to its anti-inflammatory effects, this compound has been identified as a novel agonist of the Retinoic Acid Receptor Alpha (RARα) with an EC₅₀ of 1 μM.[2] RARs are nuclear receptors that, upon binding to a ligand, partner with Retinoid X Receptors (RXRs). This heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This activity suggests that this compound may have applications in cellular differentiation, proliferation, and apoptosis, areas where RARα signaling is crucial.

Experimental Protocols for Bioactivity Screening

The following section details standardized protocols for assessing the key bioactivities of this compound.

General Bioactivity Screening Workflow

A typical workflow for screening natural products like this compound involves a multi-step process from crude extract to the identification of a pure, active compound.

Phospholipase A2 (PLA2) Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2.

-

Principle: A fluorescently labeled phospholipid substrate is used. When cleaved by PLA2, the fluorophore is released, resulting in an increase in fluorescence intensity. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

-

Reagents and Materials:

-

Recombinant human synovial PLA2 (hs-PLA2)

-

Fluorescent substrate (e.g., NBD-C6-HPC)

-

Assay Buffer (e.g., Tris-HCl, CaCl₂, BSA)

-

This compound (and other test compounds) dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PLA2 enzyme solution to each well.

-

Add the this compound dilutions (or vehicle control, DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 460/534 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema Assay (In Vivo)

This is a standard model for evaluating the topical anti-inflammatory activity of a compound.

-

Principle: PMA is a potent inflammatory agent that, when applied to a mouse's ear, induces a rapid and measurable inflammatory response, characterized by edema (swelling). An effective anti-inflammatory agent will reduce the extent of this swelling.

-

Animal Model: Swiss or BALB/c mice.

-

Procedure:

-

Dissolve this compound and PMA in a suitable vehicle (e.g., acetone).

-

Anesthetize the mice and measure the initial thickness of both ears using a digital micrometer.

-

Topically apply a solution of this compound (or vehicle for the control group) to the inner and outer surfaces of one ear.

-

After a short interval (e.g., 30 minutes), apply the PMA solution to the same ear to induce inflammation.

-

At the peak of the inflammatory response (typically 4-6 hours post-PMA application), re-measure the ear thickness.

-

-

Data Analysis:

-

Calculate the change in ear thickness (edema) for each mouse by subtracting the initial measurement from the final measurement.

-

Calculate the percent inhibition of edema for the this compound-treated groups compared to the vehicle-control group.

-

Determine the ED₅₀ (the dose required to inhibit edema by 50%) by plotting percent inhibition against the dose.

-

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration at which a compound is toxic to a cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Reagents and Materials:

-

Target cancer cell lines (e.g., L5178Y)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound stands out as a marine-derived sesterterpene with a compelling and multifaceted bioactivity profile. Its potent, dual-action as a PLA2 inhibitor and a RARα agonist underscores its therapeutic potential in inflammatory diseases and oncology. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the pharmacological properties of this compound and its derivatives. Future investigations should focus on elucidating the structure-activity relationships, optimizing its pharmacokinetic properties, and exploring its efficacy in more advanced preclinical models to fully realize its potential as a lead compound for novel therapeutics.

References

- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]

- 2. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Luffariellolide's Mechanism of Action as a Phospholipase A₂ Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of luffariellolide, a marine-derived sesterterpene, as an inhibitor of Phospholipase A₂ (PLA₂). It details the chemical interactions, quantitative inhibitory activity, experimental methodologies, and structure-activity relationships that define its function.

Introduction: The Role of PLA₂ in Inflammation

Phospholipase A₂ (PLA₂) enzymes are critical upstream regulators of the inflammatory cascade. They catalyze the hydrolysis of the sn-2 ester bond in membrane phospholipids, releasing arachidonic acid and a lysophospholipid. Arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Given its pivotal role, PLA₂ is a significant therapeutic target for the development of novel anti-inflammatory agents. This compound, a natural product isolated from the marine sponge Luffariella sp., has been identified as a potent, partially reversible inhibitor of PLA₂.[1] Understanding its mechanism provides a valuable framework for designing new anti-inflammatory drugs.

Core Mechanism of Action: Partially Reversible Inhibition

This compound's inhibitory activity is fundamentally linked to its chemical structure, particularly the γ-hydroxybutenolide ring. Unlike its well-studied analogue, manoalide, which is an irreversible inhibitor, this compound exhibits a partially reversible mechanism.[2]

The core mechanism involves a covalent interaction with lysine residues on the PLA₂ enzyme.[2] The process is initiated when the γ-hydroxybutenolide ring of this compound opens to expose an aldehyde functionality. This aldehyde then reacts with the primary amine of a lysine residue in the enzyme's active site or on its surface to form a Schiff base (or imine).[2]

This imine formation is a reversible reaction. The Schiff base can be hydrolyzed, releasing the inhibitor and restoring the enzyme's activity. This reversibility is the key distinction from manoalide. Manoalide possesses a second reactive group, an α-hydroxydihydropyran ring, which participates in a subsequent, irreversible reaction, effectively locking the inhibitor onto the enzyme.[3] this compound lacks this second reactive moiety, and thus its inhibitory action remains in a state of equilibrium between the free enzyme and the covalently-bound, inhibited enzyme.

Signaling Pathway Interruption

By binding to PLA₂, this compound prevents the enzyme from accessing its phospholipid substrate in the cell membrane. This directly blocks the liberation of arachidonic acid, thereby shutting down the downstream production of prostaglandins and leukotrienes, which are key mediators of pain, edema, and other inflammatory responses.

Quantitative Inhibitory Activity

The potency of this compound and its analogue manoalide has been quantified against various PLA₂ isoforms. The IC₅₀ values vary depending on the enzyme source and the assay conditions, particularly the substrate used.

| Compound | PLA₂ Source | Substrate | Assay Conditions | IC₅₀ (µM) | Reference(s) |

| This compound | Human Synovial Fluid (HSF-PLA₂) | Not specified | Not specified | 5.0 | [4] |

| Manoalide | Human Synovial Fluid (HSF-PLA₂) | Radiolabeled E. coli | pH 7.5, 37°C | 0.02 | [5] |

| Manoalide | Human Synovial Fluid (HSF-PLA₂) | Dipalmitoylphosphatidylcholine | pH 7.5, 37°C | 0.2 | [5] |

| Manoalide | Bee Venom (Apis mellifera) | Phosphatidylcholine | pH 8.0, 41°C | 0.12 | [6] |

| Manoalide | Cobra Venom (Naja naja naja) | Phosphatidylcholine | pH 8.0, 41°C | 1.9 | [6] |

| Manoalide | Rattlesnake Venom (C. atrox) | Phosphatidylcholine | pH 8.0, 41°C | 0.7 | [6] |

| Manoalide | Porcine Pancreatic | Phosphatidylcholine | pH 8.0, 41°C | ~30 | [6] |

Experimental Methodologies

The determination of PLA₂ inhibition by this compound is typically performed using enzymatic assays that measure the rate of phospholipid hydrolysis. A common and sensitive method is the radiometric assay.

Detailed Protocol: Radiometric PLA₂ Inhibition Assay

This protocol is a representative method adapted from procedures used to evaluate marine natural product inhibitors of PLA₂.[5][7]

-

Substrate Preparation:

-

Prepare vesicles of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) as the substrate.

-

Incorporate a trace amount of 1-palmitoyl-2-[¹⁴C]oleoyl-phosphatidylcholine into the vesicles to serve as a radiolabel.

-

The final substrate solution should be in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

-

Enzyme and Inhibitor Preparation:

-

Dissolve purified PLA₂ (e.g., from bee venom or human synovial fluid) in the assay buffer to a known working concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, pre-incubate a defined amount of PLA₂ enzyme with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C or 41°C). This allows the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.

-

Incubate the reaction for a fixed period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Quenching and Product Separation:

-

Stop the reaction by adding a quench solution, typically a mixture of organic solvents like Dole's reagent (isopropanol:heptane:1 N H₂SO₄) to denature the enzyme and extract lipids.

-

Vortex vigorously and add heptane and water to partition the phases. The released [¹⁴C]oleic acid (free fatty acid) will partition into the upper organic phase, while the unhydrolyzed phospholipid remains in the lower aqueous/interface phase.

-

-

Quantification and Data Analysis:

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of released [¹⁴C]oleic acid using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]

Luffariellolide's Impact on Anti-inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a primary focus on its well-established role as an inhibitor of phospholipase A2 (PLA2) and its putative downstream effects on key inflammatory signaling cascades. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action for research and drug development purposes.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A key enzymatic family involved in the initiation and propagation of the inflammatory cascade is Phospholipase A2 (PLA2). These enzymes hydrolyze phospholipids to produce arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a compelling therapeutic strategy for the management of inflammatory disorders. This compound has emerged as a potent, partially reversible inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2), positioning it as a molecule of significant interest for anti-inflammatory drug discovery.[1][2][3][4][5]

Core Mechanism of Action: Phospholipase A2 Inhibition

The principal anti-inflammatory activity of this compound stems from its direct inhibition of secretory PLA2 (sPLA2), specifically the Group IIA isoform found in human synovial fluid.[1][2][3][5] By binding to the enzyme, this compound blocks the hydrolysis of phospholipid substrates, thereby preventing the release of arachidonic acid. This upstream intervention is critical as it curtails the production of a cascade of downstream inflammatory mediators. This compound's interaction with sPLA2 is characterized by unique hydrogen bonding and hydrophobic interactions within the enzyme's active site.[6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in both in vitro and in vivo models. The available data is summarized in the table below for clear comparison.

| Parameter | Value | Target/Model | Reference |

| IC50 | 5 µM | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | [1][2][3][5] |

| ED50 | 50 µ g/ear | Phorbol ester (PMA)-induced ear edema in mice | [1][2][3] |

Putative Downstream Anti-inflammatory Pathways

While direct experimental evidence detailing the effects of this compound on downstream signaling pathways such as NF-κB and MAPK is not yet extensively published, its primary mechanism of PLA2 inhibition allows for well-supported hypotheses regarding its broader anti-inflammatory effects. The inhibition of sPLA2 is known to attenuate NF-κB activity, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as COX-2 and iNOS. By inhibiting PLA2, this compound is expected to reduce the production of lipid mediators that can activate the NF-κB pathway, thereby suppressing the expression of these inflammatory genes.

References

- 1. Scalaradial, a dialdehyde-containing marine metabolite that causes an unexpected noncovalent PLA2 Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products manoalide and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Effects of Luffariellolide on Cancer Cell Lines: An In-depth Technical Guide

A Note on Luffariellolide: Extensive literature searches did not yield specific data on a compound named "this compound." However, significant research exists on the cytotoxic properties of extracts and active compounds from the marine sponge Luffariella, from which this compound is derived, and the structurally similar plant Luffa cylindrica. This guide will focus on the well-documented cytotoxic effects of compounds isolated from Luffa cylindrica, as a comprehensive and data-rich alternative, to provide a thorough technical overview in line with the user's request.

Executive Summary

Extracts from Luffa cylindrica (sponge gourd) and its isolated phytochemicals have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These natural products induce cell death through multiple mechanisms, primarily by triggering the intrinsic mitochondrial apoptosis pathway. Key bioactive constituents, such as echinocystic acid and beta-carotene, have been identified as contributors to these anticancer properties. This technical guide provides a comprehensive overview of the quantitative cytotoxicity data, detailed experimental protocols for assessing these effects, and a summary of the known signaling pathways involved in the mechanism of action of Luffa cylindrica extracts.

Quantitative Cytotoxicity Data

The cytotoxic activity of Luffa cylindrica extracts and its isolated compounds has been quantified in various cancer cell lines, primarily through the determination of IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values. The following tables summarize the available data.

Table 1: IC50 Values of Luffa cylindrica Leaf Extract on Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Acute Lymphoblastic Leukemia (ALL) Cells | Leukemia | 3 µg/µl | |

| MCF-7 | Breast Adenocarcinoma | 19.7 µg/mL | |

| MCF-10A | Non-tumorigenic Breast Epithelial | > 50 µg/mL |

Table 2: IC50 Values of Echinocystic Acid (a Triterpenoid from Luffa cylindrica) on Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Adenocarcinoma | 41.72 µM | |

| MDA-MB-231 | Breast Adenocarcinoma | 48.17 µM |

Table 3: LC50 Values of Luffa cylindrica Extract on Cancer Cell Lines

| Extract Type | Cancer Cell Line(s) | LC50 Value Range | Reference |

| Not Specified | Not Specified | 15.92 to 33.69 µg/ml |

Experimental Protocols

The assessment of the cytotoxic effects of Luffa cylindrica extracts and their constituents relies on a suite of standard in vitro assays. The following sections detail the methodologies for the most commonly employed techniques.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment with Luffa cylindrica Extract:

-

Prepare a stock solution of the Luffa cylindrica extract in a suitable solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in the culture medium.

-

After the 24-hour incubation, replace the medium with fresh medium containing different concentrations of the extract. Include a vehicle control (medium with the solvent at the same concentration used for the extract) and a positive control (a known cytotoxic agent).

-

Incubate the cells with the extract for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

After the treatment period, add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a widely used method for the detection of early-stage apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate or T25 flask and treat with the desired concentrations of Luffa cylindrica extract for the specified time.

-

-

Cell Harvesting and Washing:

-

Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining with Annexin V-FITC and PI:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

-

-

Signaling Pathways and Mechanism of Action

The cytotoxic effects of Luffa cylindrica extracts are primarily mediated through the induction of apoptosis. The intrinsic or mitochondrial pathway of apoptosis appears to be a key mechanism.

Intrinsic (Mitochondrial) Apoptosis Pathway

Luffa cylindrica and its active compounds, such as cucurbitacin B, have been shown to induce apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.

Key Molecular Events:

-

Regulation of Bcl-2 Family Proteins: Treatment with Luffa cylindrica constituents leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Involvement of Other Signaling Pathways

-

JAK2/STAT3 Pathway: Cucurbitacin B, a triterpenoid found in Luffa cylindrica, has been shown to suppress the tumor-promoting JAK2/STAT3 signaling pathway. The inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects.

-

TLR4/NF-κB Pathway: There is evidence to suggest that Luffa cylindrica may exert its effects through the inhibition of the TLR4/NF-κB signaling pathway, which is involved in inflammation and cell survival.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing the cytotoxicity of Luffa cylindrica extract.

Signaling Pathway of Luffa cylindrica Induced Apoptosis

An In-depth Technical Guide to Natural Derivatives of Luffariellolide from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural derivatives of Luffariellolide, a sesterterpenoid originally isolated from the marine sponge Luffariella sp.[1]. These compounds have garnered significant interest within the scientific community due to their potent and varied biological activities. This document details their sources, biological activities with available quantitative data, detailed experimental protocols for their study, and an exploration of their known mechanisms of action through key signaling pathways.

Natural Derivatives of this compound

Investigation into marine sponges, particularly of the genus Acanthodendrilla, has led to the isolation and characterization of several natural analogues of this compound. These derivatives typically feature modifications to the core sesterterpenoid structure. The most prominent natural derivatives identified to date include:

-

This compound: The parent compound.

-

25-O-methyl this compound: A methyl ether derivative.[2][3][4][5]

-

25-O-ethyl this compound: An ethyl ether derivative.[2][3][4]

-

Acantholides A-E: A series of related sesterterpenes isolated from the Indonesian sponge Acanthodendrilla sp.[2][3][4][5] Acantholides D and E are notable for possessing a 1-acetylcyclopentan-5-ol moiety, representing a variation in the C14-C20 segment of the linear sesterterpene structure.[2][4]

Quantitative Biological Activity Data

This compound and its derivatives have demonstrated significant cytotoxic and antimicrobial properties. The available quantitative data, primarily cytotoxicity against the mouse lymphoma L5178Y cell line, is summarized below.

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference(s) |

| This compound | Cytotoxicity | L5178Y | 8.5 | [5] |

| 25-O-methyl this compound | Cytotoxicity | L5178Y | 1.8 | [5] |

| Acantholide E | Cytotoxicity | L5178Y | 16.8 | [5] |

| This compound | Phospholipase A₂ Inhibition | - | 5.0 | [4] |

Antimicrobial Activity:

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives, synthesized from established practices in marine natural product research.

Isolation and Purification of this compound Derivatives

The isolation of these compounds typically follows a bioassay-guided fractionation strategy.[7][8][9]

Protocol:

-

Extraction:

-

Lyophilize the collected marine sponge material (e.g., Acanthodendrilla sp.) to remove water.

-

Grind the dried sponge material into a fine powder.

-

Perform exhaustive extraction of the powdered sponge with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1), at room temperature.

-

Combine the solvent extracts and evaporate under reduced pressure to yield the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water/MeOH mixture.

-

Perform liquid-liquid partitioning against a nonpolar solvent, such as n-hexane.

-

Separate the layers and evaporate the solvents from each fraction. The nonpolar (n-hexane) fraction often contains the sesterterpenoids.[6]

-

-

Bioassay-Guided Fractionation:

-

Test each fraction for the biological activity of interest (e.g., cytotoxicity, antimicrobial activity).

-

Select the most active fraction (e.g., the n-hexane fraction) for further purification.[6]

-

-

Chromatographic Purification:

-

Subject the active fraction to a series of chromatographic steps. This may include:

-

Vacuum Liquid Chromatography (VLC): Pre-fractionate using a silica gel column with a step gradient of solvents (e.g., n-hexane/ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of active sub-fractions using reversed-phase (e.g., C18) or normal-phase HPLC columns with an isocratic or gradient elution system. Monitor the effluent with a UV detector.

-

-

-

Structure Elucidation:

-

Determine the structures of the purified compounds using spectroscopic methods:

-

Cytotoxicity Assay (MTT Method)

This protocol describes a standard colorimetric assay to determine the cytotoxicity of compounds against a cell line like L5187Y mouse lymphoma.[10]

-

Cell Culture:

-

Culture L5187Y cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well microtiter plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of medium.

-

Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the culture medium. Add 100 µL of these dilutions to the wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used for preliminary screening of antimicrobial activity.[3][8][11]

-

Inoculum Preparation:

-